molecular formula C88H101Cl3N10O28 B12432262 Dalbavancin (hydrochloride)

Dalbavancin (hydrochloride)

Numéro de catalogue: B12432262
Poids moléculaire: 1853.1 g/mol
Clé InChI: PEXPCJWLNBNBNT-AXKGEONOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Activité Biologique

Dalbavancin (hydrochloride) is a semi-synthetic lipoglycopeptide antibiotic, primarily utilized for treating acute bacterial skin and skin structure infections (ABSSSIs). It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS). This article explores its biological activity, mechanism of action, efficacy, safety profile, and pharmacokinetics based on diverse research findings.

Dalbavancin functions similarly to other glycopeptides like vancomycin. Its bactericidal activity is attributed to the following mechanisms:

  • Cell Wall Disruption : Dalbavancin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting transpeptidation and preventing cell wall synthesis .
  • Membrane Interaction : It dimerizes and anchors itself in the bacterial membrane, enhancing its stability and affinity for peptidoglycan .
  • Alteration of Membrane Permeability : Dalbavancin also affects bacterial cell membrane permeability and RNA synthesis, contributing to its antimicrobial effects .

Table 1: Comparison of Dalbavancin with Other Glycopeptides

FeatureDalbavancinVancomycinTeicoplanin
ClassLipoglycopeptideGlycopeptideGlycopeptide
Spectrum of ActivityBroad (Gram-positive)Broad (Gram-positive)Broad (Gram-positive)
Dosing FrequencyOnce weeklyDailyOnce daily
Half-life~346 hours~6 hours~15 hours
Resistance ProfileEffective against MRSAResistance observedResistance observed

Efficacy in Clinical Studies

Dalbavancin has demonstrated significant efficacy in clinical trials for ABSSSIs. Key findings from various studies include:

  • Clinical Response Rates : In Phase 3 trials, clinical response rates at 48-72 hours post-treatment were comparable between dalbavancin and standard therapies. For instance, in trial DUR001-301, clinical success rates were 81.3% for dalbavancin versus 86.7% for comparators .
  • Long-term Efficacy : A retrospective study reported an overall clinical success rate of 84% among patients treated with dalbavancin for various indications, including osteomyelitis and prosthetic joint infections .

Table 2: Clinical Success Rates in Different Indications

IndicationClinical Success Rate (%)
Acute Bacterial Skin Infections (ABSSSI)80%
Osteomyelitis91.7%
Prosthetic Joint Infection80%
Catheter-related Bacteremia75.1%

Safety Profile

Dalbavancin is generally well-tolerated. Common adverse effects include gastrointestinal disturbances such as diarrhea and constipation. Notably, it has a favorable safety profile compared to traditional treatments like vancomycin, which can cause renal impairment .

Case Study Insights

In a retrospective analysis involving 100 patients treated with dalbavancin:

  • Demographics : The cohort had a median age of 63.5 years, with a majority being male (58%).
  • Indications : The primary infections treated included skin/soft tissue infections (22%), bone infections (57%), and cardiovascular infections (19%).
  • Outcomes : The study reported no significant alterations in renal function or major hematological side effects during treatment .

Pharmacokinetics

Dalbavancin exhibits unique pharmacokinetic properties:

  • Absorption and Distribution : It is highly protein-bound (>93%), primarily to albumin, which influences its distribution in the body.
  • Elimination Half-life : The long half-life (~346 hours) allows for infrequent dosing, making it convenient for outpatient settings.
  • Metabolism : Dalbavancin is minimally metabolized by the liver; metabolites detected in urine have significantly lower antibacterial activity compared to the parent compound .

Table 3: Pharmacokinetic Parameters of Dalbavancin

ParameterValue
Volume of Distribution~10 L
Plasma Protein Binding>93%
Elimination Half-life~346 hours
Renal ClearanceMinimal

Propriétés

Formule moléculaire

C88H101Cl3N10O28

Poids moléculaire

1853.1 g/mol

Nom IUPAC

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121);1H/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+;/m1./s1

Clé InChI

PEXPCJWLNBNBNT-AXKGEONOSA-N

SMILES isomérique

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl

SMILES canonique

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O.Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.